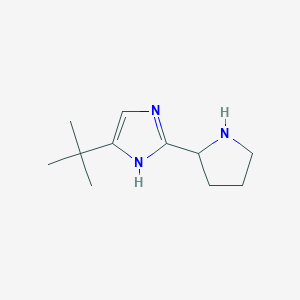
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to the piperidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and purification techniques can also play a crucial role in the large-scale synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group can protect reactive sites during chemical reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The exact molecular pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Tert-butoxycarbonyl)piperidine-1-carboxylic acid: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)piperidine-1-carboxylic acid: Lacks the Boc protecting group.
4-(Tert-butoxycarbonyl)-4-methylpiperidine-1-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This combination imparts specific chemical properties, such as increased stability and lipophilicity, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H18F3NO4 |
|---|---|
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-1-carboxylic acid |
InChI |
InChI=1S/C12H18F3NO4/c1-10(2,3)20-8(17)11(12(13,14)15)4-6-16(7-5-11)9(18)19/h4-7H2,1-3H3,(H,18,19) |
Clé InChI |
SKEHXZSBZZMSCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


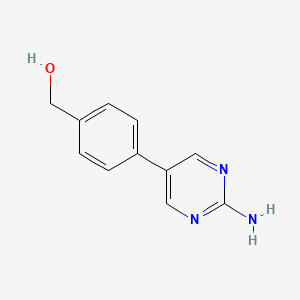

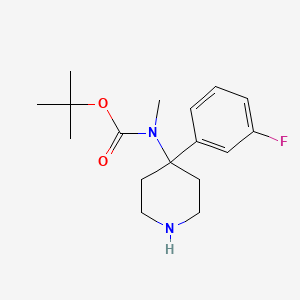
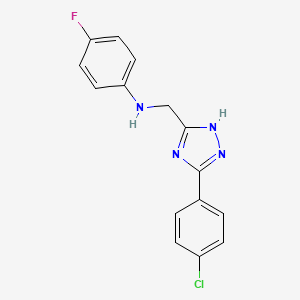

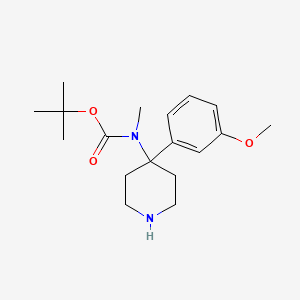
![4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B11814936.png)
![6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11814940.png)
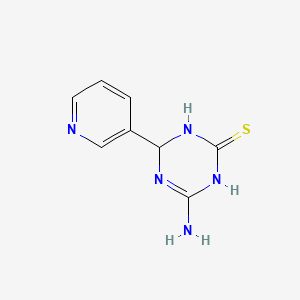

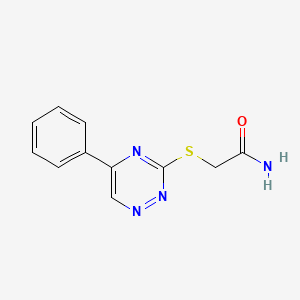
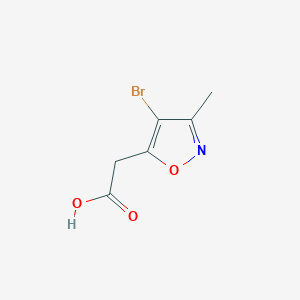
![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)
